molecular formula C8H14O B1314051 3-Methylhept-4-yn-3-ol CAS No. 71065-39-9

3-Methylhept-4-yn-3-ol

Cat. No. B1314051
CAS RN: 71065-39-9
M. Wt: 126.2 g/mol
InChI Key: RPXNDOUSGSHEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methylhept-4-yn-3-ol” is an organic compound that belongs to the category of alcohol molecules . It has a molecular formula of C8H14O and a molecular weight of 126.2 g/mol .


Synthesis Analysis

A synthesis of 3-methylhept-4-yn-3-ol from but-1-yne can be proposed as follows: 1. NaNH2 2. CH3COCH2CH3 3. H3O+ .


Molecular Structure Analysis

The molecular structure of 3-Methylhept-4-yn-3-ol can be represented by the SMILES string: CCC#CC©(O)CC .


Chemical Reactions Analysis

3-Methylhept-4-yn-3-ol is an acetylenic alcohol. It reacts with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle . The efficiency of different palladium catalysts for the hydrogenation of 3-methyl-1-penten-4-yn-3-ol under continuous-flow liquid-phase conditions has been evaluated .


Physical And Chemical Properties Analysis

3-Methylhept-4-yn-3-ol has a density of 0.9±0.1 g/cm3, a boiling point of 153.1±8.0 °C at 760 mmHg, and a vapour pressure of 1.3±0.6 mmHg at 25°C . Its enthalpy of vaporization is 45.4±6.0 kJ/mol, and it has a flash point of 52.1±11.4 °C .

Safety and Hazards

3-Methylhept-4-yn-3-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Target of Action

This compound is an acetylenic alcohol , a class of compounds known for their diverse biological activities, but its specific targets remain to be identified.

Mode of Action

It’s known that it can react with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle .

Biochemical Pathways

The biochemical pathways affected by 3-Methylhept-4-yn-3-ol are currently unknown . It’s known that the compound can undergo cyclization to form 3-oxabicyclo[330]octenes .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Methylhept-4-yn-3-ol is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity.

properties

IUPAC Name

3-methylhept-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXNDOUSGSHEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499217
Record name 3-Methylhept-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylhept-4-yn-3-ol

CAS RN

71065-39-9
Record name 3-Methylhept-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylhept-4-yn-3-ol
Reactant of Route 2
Reactant of Route 2
3-Methylhept-4-yn-3-ol
Reactant of Route 3
Reactant of Route 3
3-Methylhept-4-yn-3-ol
Reactant of Route 4
Reactant of Route 4
3-Methylhept-4-yn-3-ol
Reactant of Route 5
Reactant of Route 5
3-Methylhept-4-yn-3-ol
Reactant of Route 6
Reactant of Route 6
3-Methylhept-4-yn-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.